molecular formula C17H20BrClN2O2 B4166310 N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Numéro de catalogue B4166310
Poids moléculaire: 399.7 g/mol
Clé InChI: VRTRRAKKOUGHKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as BCT-245, is a novel compound that belongs to the family of pyrrolidinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the field of oncology. BCT-245 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.

Mécanisme D'action

The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of a protein called MDM2, which is known to play a key role in the regulation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anticancer effects in various preclinical models. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have synergistic effects when used in combination with other anticancer drugs. In addition, N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to have low toxicity and favorable pharmacokinetic properties.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It has been extensively studied and has shown promising results in preclinical models. N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has also been found to have low toxicity and favorable pharmacokinetic properties. However, the synthesis method of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is complex and involves the use of various reagents and solvents. This can make it difficult to produce the compound in large quantities. In addition, the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. One possible direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to test N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in clinical trials to evaluate its safety and efficacy in humans. In addition, future studies could focus on the development of more efficient synthesis methods for N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide to facilitate its production in larger quantities. Finally, future studies could investigate the potential use of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in combination with other anticancer drugs to enhance its therapeutic effects.

Applications De Recherche Scientifique

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of oncology. It has been shown to have potent anticancer properties and has been tested in various preclinical models. N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have synergistic effects when used in combination with other anticancer drugs.

Propriétés

IUPAC Name

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrClN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRRAKKOUGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.